molecular formula C11H11BrFNO B13089205 (2E)-1-(4-Bromo-2-fluorophenyl)-3-(dimethylamino)prop-2-EN-1-one

(2E)-1-(4-Bromo-2-fluorophenyl)-3-(dimethylamino)prop-2-EN-1-one

Cat. No.: B13089205
M. Wt: 272.11 g/mol
InChI Key: XJIHZGXLPOQPIA-AATRIKPKSA-N
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Description

(2E)-1-(4-Bromo-2-fluorophenyl)-3-(dimethylamino)prop-2-EN-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-Bromo-2-fluorophenyl)-3-(dimethylamino)prop-2-EN-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromo-2-fluorobenzaldehyde and 3-(dimethylamino)acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale Claisen-Schmidt condensation reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structural features suggest potential applications in drug discovery and development. Its unique halogenated structure may interact with biological targets, leading to therapeutic effects.

Case Studies

  • Anticancer Activity :
    • Preliminary studies indicate that compounds with a similar structure can exhibit significant cytotoxicity against various cancer cell lines. The mechanism involves the induction of apoptosis through mitochondrial pathways. Although specific data on (2E)-1-(4-Bromo-2-fluorophenyl)-3-(dimethylamino)prop-2-EN-1-one is limited, trends suggest potential for similar activity.
  • Neuropharmacological Effects :
    • Research on structurally analogous compounds has shown modulation of neurotransmitter systems, particularly serotonin and dopamine receptors. This suggests that this compound could have implications in treating mood disorders.

The biological activity of this compound is an area of ongoing research with promising implications in pharmacology. Its unique chemical structure may confer distinct properties that warrant further exploration.

Potential Biological Activities

  • Antitumor Activity : Compounds similar to this one have been shown to inhibit cancer cell proliferation in vitro.
  • Neurotransmitter Modulation : The compound may influence neurotransmitter systems, suggesting potential applications in neuropharmacology.

Toxicological Profile

Understanding the safety profile of this compound is crucial. Initial findings indicate that while some halogenated compounds can be cytotoxic at high concentrations, specific effects require further investigation.

Future Research Directions

Future studies should focus on:

  • Detailed pharmacokinetic and pharmacodynamic profiling.
  • Comprehensive toxicological assessments.
  • In vivo studies to evaluate therapeutic efficacy.

Mechanism of Action

The mechanism of action of (2E)-1-(4-Bromo-2-fluorophenyl)-3-(dimethylamino)prop-2-EN-1-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(4-Bromo-2-fluorophenyl)-3-phenylprop-2-EN-1-one
  • (2E)-1-(4-Chloro-2-fluorophenyl)-3-(dimethylamino)prop-2-EN-1-one
  • (2E)-1-(4-Bromo-2-chlorophenyl)-3-(dimethylamino)prop-2-EN-1-one

Uniqueness

The uniqueness of (2E)-1-(4-Bromo-2-fluorophenyl)-3-(dimethylamino)prop-2-EN-1-one lies in its specific combination of bromo and fluoro substituents along with the dimethylamino group. This combination can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

Biological Activity

(2E)-1-(4-Bromo-2-fluorophenyl)-3-(dimethylamino)prop-2-EN-1-one, with CAS number 1331780-19-8, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including antibacterial and anticancer activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H11BrFNOC_{11}H_{11}BrFNO, with a molecular weight of 272.11 g/mol. The compound features a bromo and fluoro substituent on the phenyl ring, which are known to enhance biological activity through various mechanisms.

Antibacterial Activity

Research has indicated that compounds similar to this compound exhibit notable antibacterial properties. For instance, studies have shown that the presence of bromine in phenolic compounds can improve their efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Minimum Inhibitory Concentration (MIC) Studies:

CompoundMIC (µg/mL)Bacteria Targeted
(E)-3-(4-Bromophenyl)-1-(4-Nitrophenyl)prop-2-en-1-one≥ 0.94E. coli, B. subtilis, P. aeruginosa
This compoundTBDTBD

These results suggest that the compound may have comparable antibacterial activity, warranting further investigation into its MIC against specific bacterial strains.

Anticancer Activity

The anticancer potential of related chalcone derivatives has been documented extensively. For example, compounds with similar structural motifs have shown p53-dependent growth inhibitory activity in human cancer cells . The sulforhodamine B (SRB) assay is commonly used to evaluate the antiproliferative effects of these compounds.

Growth Inhibitory Activity:

CompoundGI50 (µM)Cell Line
CM-M3452.6 ± 0.2HCT116 (p53+/+)
BP-C48.6 - 6.7HCT116 (p53−/−)

The presence of the dimethylamino group in this compound suggests potential for similar anticancer activity, particularly through mechanisms involving p53 activation.

Synthesis and Characterization

A study on the synthesis of related compounds highlighted the importance of the bromo and dimethylamino groups in enhancing biological activity . The crystal structure analysis confirmed the presence of these functional groups, which play a crucial role in modulating interactions with biological targets.

Comparative Analysis

Comparative studies have shown that modifications to the phenyl ring can significantly alter biological activity. For instance, substituents at different positions can lead to variations in MIC values against specific bacterial strains and different GI50 values in cancer cell lines .

Properties

Molecular Formula

C11H11BrFNO

Molecular Weight

272.11 g/mol

IUPAC Name

(E)-1-(4-bromo-2-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one

InChI

InChI=1S/C11H11BrFNO/c1-14(2)6-5-11(15)9-4-3-8(12)7-10(9)13/h3-7H,1-2H3/b6-5+

InChI Key

XJIHZGXLPOQPIA-AATRIKPKSA-N

Isomeric SMILES

CN(C)/C=C/C(=O)C1=C(C=C(C=C1)Br)F

Canonical SMILES

CN(C)C=CC(=O)C1=C(C=C(C=C1)Br)F

Origin of Product

United States

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